molecular formula C8H9ClN2OS B13313477 2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13313477
M. Wt: 216.69 g/mol
InChI Key: ORAPLQXTJVGUDQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a sulfanyl-containing ethanimidamide derivative with a 3-chlorophenyl substituent. The compound features a thioether linkage (C–S–C) connecting the 3-chlorophenyl group to an ethanimidamide backbone, which includes a hydroxylamine (–NH–OH) functional group.

Properties

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

ORAPLQXTJVGUDQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)SC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorothiophenol with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Reaction of 3-chlorothiophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate.

    Step 2: Addition of hydroxylamine hydrochloride to the intermediate to yield 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction Type Reagents/Conditions Product Key Observations
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C 2-[(3-Chlorophenyl)sulfinyl]-N'-hydroxyethanimidamidePartial oxidation; stereoselectivity observed.
Sulfone formationmCPBA (meta-chloroperbenzoic acid), DCM, 0°C 2-[(3-Chlorophenyl)sulfonyl]-N'-hydroxyethanimidamideComplete oxidation; requires anhydrous conditions.

Nucleophilic Substitution

The chlorophenyl group may undergo substitution, though the electron-withdrawing Cl atom typically directs reactivity to other positions.

Reaction Type Reagents/Conditions Product Key Observations
Aromatic substitutionNaN<sub>3</sub>, CuI, DMF, 80°C 2-[(3-Azidophenyl)sulfanyl]-N'-hydroxyethanimidamideLimited yield due to deactivated ring.
Thiophilic displacementRSH, K<sub>2</sub>CO<sub>3</sub>, DMSO Thioether derivativesSulfanyl group acts as a leaving group.

Hydroxyimidamide Reactivity

The N'-hydroxyethanimidamide moiety participates in condensation and coordination chemistry.

Condensation with Carbonyl Compounds

Reagent Product Conditions
Acetyl chloride2-[(3-Chlorophenyl)sulfanyl]-N'-acetoxyethanimidamidePyridine, RT
BenzaldehydeSchiff base derivativesEtOH, reflux

Metal Complexation

Metal Salt Product Application
FeCl<sub>3</sub>Octahedral Fe(III) complexCatalysis studies
Cu(OAc)<sub>2</sub>Square-planar Cu(II) complexAntimicrobial screening

Reductive Transformations

The imine (C=N–OH) group can be reduced to secondary amines.

Reagent Product Conditions
NaBH<sub>4</sub>2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethylamineMeOH, 0°C
H<sub>2</sub>/Pd-CSaturated amine derivativeEthanol, 50 psi

C–C Bond Formation

The trichloroacetimidate method enables coupling with aryl nucleophiles :

Nucleophile Catalyst Product Yield
AnisoleTMSOTf (0.1 eq.%)Methyl 3-(3-chlorophenyl)-3-(methoxyphenyl)-2,2-dimethylpropanoate 85%
1,4-DimethoxybenzeneTMSOTf (0.1 eq.%)Methyl 3-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoate 78%

Biological Activity Correlations

Derivatives of this compound show antiproliferative effects in HCT-116 cells (IC<sub>50</sub> = 4.2–18.7 µM) . Molecular docking studies suggest HDAC inhibition via coordination to Zn<sup>2+</sup> in the enzyme active site .

Key Research Findings

  • Stereoelectronic Effects : The 3-chlorophenyl group directs electrophilic attacks to the para position, albeit with low reactivity due to its electron-withdrawing nature .

  • Catalytic Efficiency : TMSOTf (0.1 eq.%) significantly accelerates C–C coupling reactions, reducing reaction times from 24 h to 2 h .

  • Biological Potential : Metal complexes exhibit enhanced bioactivity compared to the parent compound, particularly against colorectal cancer models .

Scientific Research Applications

2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Sulfanyl Linkages

2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide
  • Structure : Differs in the position of the chlorine atom (para vs. meta on the phenyl ring) and the substitution of a pyridine ring instead of ethanimidamide.
  • Impact : The meta-chlorine in the target compound may introduce steric hindrance or electronic effects distinct from para-substituted analogs. Para-substitution often enhances planarity and π-π stacking in crystal structures, whereas meta-substitution could disrupt symmetry, affecting solubility and binding interactions .
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structure: Features a diaminopyrimidine ring instead of ethanimidamide, linked via a sulfanyl-acetamide group.
  • Crystallography : This analog forms intramolecular N–H⋯N hydrogen bonds (S(7) motif) and intermolecular N–H⋯O/C–H⋯O bonds, creating layered or 3D structures. The target compound’s hydroxylamine group may facilitate stronger hydrogen bonding or metal coordination, altering crystallinity and stability .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
  • Structure : Incorporates an oxadiazole ring and indole moiety.
  • Bioactivity: These compounds exhibit α-glucosidase inhibition (IC₅₀: 49.71 µM for compound 8q), BChE inhibition (IC₅₀: 31.62 µM for compound 8g), and weak LOX inhibition.

Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Reported Bioactivity (IC₅₀)
Target Compound Ethanimidamide + 3-Cl-Ph-S- –NH–OH, thioether N/A (predicted: metalloenzyme inhibition)
2-[(4-Cl-Ph)sulfanyl]-pyridinecarboximidamide Pyridine + 4-Cl-Ph-S- –NH–OH, pyridine N/A (structural analog)
N-(3-Cl-Ph)-diaminopyrimidine-S-acetamide Diaminopyrimidine + acetamide N–H⋯N bonds, thioether Layered crystal packing
8q (Oxadiazole-S-acetamide) Oxadiazole + indole –NH–, –S– α-glucosidase: 49.71 µM

Electronic and Steric Effects

  • Chlorophenyl Position: Meta-substitution (target compound) vs. para-substitution ( analog) alters electronic distribution.
  • Hydroxylamine vs. Hydrazinecarbothioamide: The hydroxylamine (–NH–OH) in the target compound is a stronger hydrogen bond donor compared to hydrazinecarbothioamide (–NH–C=S–) in analogs. This could enhance interactions with enzymes or receptors.

Biological Activity

2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

The mechanism of action involves the compound's interaction with specific molecular targets. It is hypothesized that this compound may exert its effects by:

  • Inhibition of Enzymes : The compound may inhibit bacterial enzymes, disrupting their function and exhibiting antimicrobial activity.
  • Receptor Modulation : It may interact with various receptors, leading to anti-inflammatory effects by modulating inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-Inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in:

  • Reduced Production of Pro-inflammatory Cytokines : Significant decrease in TNF-alpha and IL-6 levels.
  • Inhibition of NF-kB Activation : The compound inhibited NF-kB signaling pathway, which is crucial in inflammation .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of various derivatives of this compound. The researchers found that modifications to the phenyl ring significantly affected the MIC values against Bacillus subtilis and Escherichia coli. The most potent derivative exhibited an MIC of 8 µg/mL against B. subtilis, highlighting the importance of structural optimization .

In Vivo Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects using a murine model of acute inflammation. Mice treated with this compound showed reduced paw edema compared to controls, indicating its potential as an anti-inflammatory agent. Histological analysis revealed diminished leukocyte infiltration in treated tissues, supporting its therapeutic potential .

Q & A

Basic: What experimental methods are recommended for synthesizing 2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide?

Answer:
A multi-step synthesis approach is typically employed:

  • Step 1: React 3-chlorobenzenethiol with a haloethylamine derivative (e.g., chloroethylamine) under basic conditions to form the sulfanyl-ethyl intermediate.
  • Step 2: Introduce the hydroxyethanimidamide group via condensation with hydroxylamine under controlled pH (neutral to slightly acidic) and temperature (40–60°C).
  • Characterization: Use NMR (1H/13C) and LC-MS to confirm intermediate purity. Final product validation requires X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Key Considerations:

  • Optimize reaction time to avoid over-oxidation of the sulfanyl group.
  • Use anhydrous solvents to prevent hydrolysis of the imidamide moiety .

Basic: How can the crystal structure of this compound be determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution and refinement. Key parameters include hydrogen bonding (N–H⋯N/O) and torsional angles between the chlorophenyl and imidamide groups .

Validation:

  • Cross-check hydrogen-bonding motifs with similar compounds (e.g., N-(3-chlorophenyl) analogs) to confirm structural consistency .

Advanced: How can researchers resolve discrepancies in hydrogen bonding patterns observed in crystallographic data?

Answer:
Discrepancies often arise from polymorphism or solvent inclusion:

  • Polymorphism Screening: Test multiple crystallization conditions (e.g., varying solvents, temperatures).
  • Data Analysis: Compare hydrogen-bonding motifs (e.g., S(7) ring motifs in similar structures) using Mercury or Olex2 software.
  • Refinement Adjustments: In SHELXL, refine anisotropic displacement parameters and apply restraints to disordered regions .

Case Example:
In N-(3-chlorophenyl) derivatives, intramolecular N–H⋯N bonds may differ by up to 20° in torsion angles between asymmetric units. Use twin refinement or high-resolution datasets to resolve ambiguities .

Advanced: What strategies optimize reaction yields during the synthesis of this compound?

Answer:

  • Catalysis: Use palladium or copper catalysts for efficient C–S bond formation in the sulfanyl-ethyl step.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) for condensation steps while maintaining yields >80% .
  • Workup Protocol: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate pure intermediates.

Troubleshooting Low Yields:

  • Check for competing side reactions (e.g., oxidation of –SH to –SO3H) using TLC monitoring .

Basic: What spectroscopic techniques are used to confirm the molecular structure of this compound?

Answer:

  • NMR Spectroscopy: 1H NMR identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and imidamide NH signals (δ 8.5–9.5 ppm). 13C NMR confirms the sulfanyl carbon (δ 35–40 ppm) .
  • FT-IR: Detect –NH (3300–3500 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches.
  • Mass Spectrometry: HRMS provides exact mass (e.g., [M+H]⁺ = 257.0452 for C8H10ClN3OS) .

Advanced: How can researchers evaluate the biological activity of this compound against specific targets?

Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) with IC50 determination.
  • Cellular Uptake Studies: Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy.
  • Data Validation: Compare results with structurally similar compounds (e.g., triazole-containing analogs) to identify SAR trends .

Key Metrics:

  • Dose-response curves and selectivity indices (e.g., against human cell lines) .

Advanced: What computational approaches model the interaction of this compound with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cytochrome P450).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling: Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to design derivatives .

Validation:

  • Cross-check docking poses with crystallographic data from Protein Data Bank (PDB) entries of homologous targets .

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